2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate typically involves the reaction of quinoline derivatives with 2,5-dioxopyrrolidin-1-yl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) and NBS (N-bromosuccinimide) . The reaction is usually carried out at room temperature for a few hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anticonvulsant and analgesic properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate involves its interaction with molecular targets such as voltage-gated sodium channels and L-type calcium channels . These interactions can modulate the activity of these channels, leading to effects such as anticonvulsant and analgesic activities. The compound may also interact with NMDA receptors, contributing to its pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): Known for its anticonvulsant properties.
2-(2,5-Dioxopyrrolidin-1-yl)butanamide: Exhibits analgesic and anticonvulsant activities.
Uniqueness
2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate is unique due to its specific structure, which combines the quinoline and pyrrolidin-1-yl carbamate moieties
Properties
Molecular Formula |
C14H11N3O4 |
---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-quinolin-4-ylcarbamate |
InChI |
InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-11-7-8-15-10-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,15,16,20) |
InChI Key |
SGWLEKODNPOCLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NC2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.